Product packaging for 4-IODOSTYRENE(Cat. No.:CAS No. 2351-50-0)

4-IODOSTYRENE

Cat. No.: B059768
CAS No.: 2351-50-0
M. Wt: 230.05 g/mol
InChI Key: KWHSBYQFELZKKS-UHFFFAOYSA-N
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Description

4-Iodostyrene is a highly valuable aryl halide and vinyl halide building block extensively utilized in advanced organic synthesis and materials science research. Its primary research value lies in its dual functionality: the iodine atom serves as an excellent electrophilic site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, while the vinyl group is reactive in polymerization, cycloaddition, and other addition reactions. This bifunctionality makes it an indispensable precursor for constructing complex molecular architectures, including conjugated polymers, dendritic structures, and functionalized styrenic derivatives. Researchers employ this compound to develop novel organic electronic materials, liquid crystals, and as a key intermediate in pharmaceutical development for creating structurally diverse compound libraries. The electron-withdrawing nature of the iodine atom slightly enhances the reactivity of the vinyl group towards radical polymerization, allowing for the creation of functional polymers with pendent iodophenyl groups for further post-polymerization modification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7I B059768 4-IODOSTYRENE CAS No. 2351-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHSBYQFELZKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24936-53-6
Record name Benzene, 1-ethenyl-4-iodo-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40451774
Record name p-IODOSTYRENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2351-50-0
Record name p-IODOSTYRENE
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URL https://comptox.epa.gov/dashboard/DTXSID40451774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Academic Research on 4 Iodostyrene and Its Polymeric Derivatives

Significance of Halogenated Styrenic Monomers in Advanced Chemical Synthesis

Halogenated styrenic monomers, a class of organic compounds characterized by a vinyl group attached to a halogen-substituted benzene (B151609) ring, are of considerable importance in advanced chemical synthesis and materials science. Their utility stems from the unique properties imparted by the halogen atom, which can be leveraged for a variety of applications.

Historically, halogenated polymers were primarily developed to enhance the flame retardancy of materials. mdpi.com The incorporation of elements like chlorine and bromine into a polymer backbone was a cost-effective strategy to meet stringent fire safety standards. mdpi.com Beyond this, the introduction of polar carbon-halogen bonds into otherwise nonpolar styrenic polymers is an effective method for tuning the electronic properties of the resulting materials. This modification is particularly relevant in the development of organic semiconductors and materials for high-efficiency solar cells. thieme-connect.com

Perhaps the most significant role of halogenated styrenic monomers, particularly 4-iodostyrene, in modern synthesis is their function as versatile platforms for post-polymerization modification. sjsu.edu The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. sjsu.edu This allows for the synthesis of a well-defined polymer, poly(this compound), which can then be used as a scaffold. The iodine atoms along the polymer chain can be replaced with a wide array of functional groups, enabling the creation of diverse and complex polymeric structures from a single, common precursor. sjsu.edursc.org This approach offers a powerful route to novel functional materials with tailored properties.

Furthermore, the iodine atom in poly(this compound) can be oxidized to a higher valence state, typically +3. This transforms the polymer into a polymer-supported hypervalent iodine reagent, such as poly[4-(diacetoxyiodo)styrene]. tcichemicals.comcapes.gov.br These reagents mimic the reactivity of their small-molecule counterparts, like (diacetoxyiodo)benzene (B116549), and serve as effective oxidizing agents for various organic transformations. capes.gov.broup.com A key advantage of these polymer-supported reagents is their ease of separation from the reaction mixture by simple filtration, allowing for the recovery and regeneration of the poly(this compound) backbone, which aligns with the principles of green and sustainable chemistry. tcichemicals.comtandfonline.com

Historical Context and Contemporary Research Trajectories in this compound Chemistry

While polystyrene and its common derivatives have been the subject of extensive research for decades, this compound and other halostyrenes have remained comparatively underexplored. sjsu.edudigitellinc.com The chemistry of polyvalent iodine compounds has a long history, with reagents like (diacetoxyiodo)benzene being known and used since the work of Conrad Willgerodt in the late 19th and early 20th centuries. wikipedia.org However, the application of these concepts to polymeric systems is a more recent development. Significant research into poly[4-(diacetoxyiodo)styrene] as a recyclable reagent emerged in the late 1990s, highlighting its utility in reactions like iodination and various oxidations. capes.gov.broup.com

Contemporary research into this compound has intensified, driven by its potential as a building block for advanced functional materials. A major hurdle that has historically limited its use is the lack of commercially available and economically viable sources for the monomer. sjsu.edu Consequently, a significant trajectory in current research is the development of scalable and efficient synthesis routes for this compound. sjsu.edu

Modern polymer chemistry techniques are now being applied to this compound, representing a major research focus. Scientists are utilizing controlled polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize poly(this compound) with precise control over molecular weight and a narrow molecular weight distribution. sjsu.edu This level of control is crucial for creating well-defined polymer architectures, including block copolymers. sjsu.edu

The primary thrust of contemporary research lies in exploiting poly(this compound) as a versatile intermediate. As mentioned, post-polymerization modification via cross-coupling reactions is a dominant theme. sjsu.edu Researchers are actively developing platforms based on Suzuki and other coupling reactions to attach a wide range of functional moieties to the polymer backbone, thereby generating libraries of new styrenic polymers with diverse functionalities from a single starting polymer. sjsu.edumdpi.com Other areas of investigation include the development of copolymers, for instance with ethylene (B1197577), to create materials with tunable thermomechanical and elastic properties. rsc.org The resulting functional polymers and copolymers are being explored for a range of advanced applications, including the creation of charge-transfer complexes, redox-active materials, and organocatalysts. sjsu.eduresearchgate.netmdpi.com

Research Findings on this compound

Research AreaKey FindingsRelevant Compounds
Monomer Synthesis An economically feasible and scalable synthesis route for the this compound monomer was developed due to its limited commercial availability. sjsu.eduThis compound, Styrene (B11656), Iodine
Controlled Polymerization The first controlled polymerization of this compound was achieved using Reversible Addition-Fragmentation chain Transfer (RAFT), allowing for precise control over molecular weight and low dispersity. sjsu.eduThis compound, Poly(this compound)
Post-Polymerization Modification Poly(this compound) is an ideal substrate for post-polymerization modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce diverse functionalities. sjsu.eduPoly(this compound)
Polymer-Supported Reagents Poly[4-(diacetoxyiodo)styrene], synthesized from poly(this compound), acts as a recyclable oxidizing agent for various reactions, including the oxidation of alcohols and iodination of aromatics. tcichemicals.comcapes.gov.brPoly(this compound), Poly[4-(diacetoxyiodo)styrene]
Copolymer Synthesis Copolymers of this compound and ethylene have been synthesized, demonstrating that comonomer content and aromatic substituents can be varied to tune material properties like elasticity and tensile strength. rsc.orgThis compound, Ethylene

Synthetic Methodologies for 4 Iodostyrene Monomer and Precursors

De Novo Synthesis Routes to 4-Iodostyrene

Direct synthesis of the this compound monomer is critical for its application in polymer science and as a building block in organic chemistry. Methodologies are often chosen based on precursor availability, yield, and scalability.

The Wittig reaction is a cornerstone of alkene synthesis and is widely employed for the preparation of this compound. lumenlearning.com This methodology involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide. lumenlearning.com

For the synthesis of this compound, the typical precursors are 4-iodobenzaldehyde (B108471) and a methyl-substituted phosphonium ylide. The ylide is commonly generated in situ from a methyltriphenylphosphonium (B96628) salt, such as methyltriphenylphosphonium bromide or iodide, by deprotonation with a strong base like n-butyllithium. lumenlearning.comchemicalbook.com The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon of 4-iodobenzaldehyde, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. lumenlearning.com This ring subsequently decomposes to yield the desired this compound and the highly stable triphenylphosphine oxide, which drives the reaction to completion. lumenlearning.com

Systematic studies on similar halogenated styrenes, such as 2,3,5,6-tetrafluoro-4-iodostyrene (TFIS), have explored various bases to optimize the reaction. thieme-connect.comthieme-connect.com While conventional bases like n-BuLi and t-BuOK can produce the desired styrene (B11656), they may also lead to multiple unidentified byproducts. thieme-connect.comresearchgate.net Research has shown that organic bases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), can efficiently promote the Wittig reaction of electron-deficient benzaldehydes, offering a reliable route to these functional monomers. thieme-connect.comresearchgate.net

Table 1: Wittig Reaction for this compound Synthesis This table is a representative example of the Wittig reaction for synthesizing this compound.

Carbonyl Compound Wittig Reagent Precursor Base Product Byproduct

While this compound is a valuable monomer for creating specialized polymers, such as poly(this compound), its limited commercial availability has necessitated the development of in-house synthesis routes for research purposes. digitellinc.comsjsu.edu Poly(this compound) is a promising material for applications like polymer-supported hypervalent iodine reagents and as a platform for post-polymerization modifications using palladium-catalyzed cross-coupling reactions like the Suzuki coupling. digitellinc.comsjsu.edu

To facilitate such research, the development of economically feasible and scalable synthesis strategies for the this compound monomer is crucial. digitellinc.comsjsu.edu While specific industrial-scale processes are proprietary, laboratory-scale syntheses often rely on robust and high-yielding reactions. Besides the Wittig reaction, other cross-coupling methods like the Heck reaction are viable. The Heck reaction couples an unsaturated halide, such as 4-iodoanisole (B42571) (a related substrate), with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgwikipedia.org Such established reactions, known for their reliability and functional group tolerance, form the basis for developing more scalable protocols suitable for producing the quantities of monomer required for materials science applications. digitellinc.comrug.nl

Wittig-Type Reactions and Related Olefination Methodologies for this compound Generation

Unconventional Precursor Transformations Yielding this compound Derivatives

Beyond direct monomer synthesis, derivatives of this compound can be generated from highly specialized precursors. Strained polycyclic systems, in particular, undergo unique rearrangements to form complex styrene structures.

A notable unconventional route to a this compound derivative involves the rearrangement of 4-iodo-1-vinylcubane. researchgate.netresearchgate.net Cubanes are highly strained cage compounds that can undergo cage-opening reactions under specific conditions. researchgate.net Research has demonstrated that 4-iodo-1-vinylcubane rearranges quantitatively to form 4-vinyl-trans-β-iodostyrene. researchgate.netresearchgate.net

This transformation can be induced thermally by refluxing the precursor in a solvent like toluene. researchgate.net The presence of a Lewis acid, such as boron trichloride (B1173362) (BCl₃), has been shown to greatly accelerate the rearrangement. lupinepublishers.comuq.edu.au For instance, the thermal cage-opening and rearrangement of a related iodinated cubane (B1203433) derivative, 1-(4'-iodocubyl)vinyl)benzene, completes in just 5 hours under reflux, a process significantly faster than that of its non-iodinated analogue. researchgate.netlupinepublishers.com This indicates that the iodine atom plays a direct role in facilitating the reaction. lupinepublishers.com

Table 2: Comparison of Rearrangement Conditions for Iodinated Cubane Systems

Precursor Condition Product Reaction Time Reference
4-Iodo-1-vinylcubane Thermal (Reflux) 4-Vinyl-trans-β-iodostyrene N/A researchgate.net
4-Iodo-1-vinylcubane Lewis Acid (BCl₃) 4-Vinyl-trans-β-iodostyrene Accelerated uq.edu.au

The mechanism of the cage-opening/rearrangement of 4-iodo-1-vinylcubane into 4-vinyl-trans-β-iodostyrene has been a subject of investigation. researchgate.netresearchgate.net It is theorized that both the iodine atom and the sp²-hybridized vinyl carbon, positioned "para" to each other on the cubane cage, are critical for this unique transformation. researchgate.netlupinepublishers.com

The proposed mechanism suggests that the reaction proceeds through a cyclooctatetraene (B1213319) (COT) intermediate. researchgate.netlupinepublishers.com The initial step is thought to involve the destabilization of the cubane cage, potentially initiated by the electronic influence of the vinyl group and the iodine atom. researchgate.netlupinepublishers.com A proposed ylide resonance structure of the alkene may contribute to this initiation. researchgate.net The cubane cage then opens to form the corresponding substituted cyclooctatetraene. lupinepublishers.com This COT intermediate is unstable and subsequently rearranges to the more stable aromatic system, yielding the final 4-vinyl-trans-β-iodostyrene product. researchgate.netlupinepublishers.com The fact that the reaction is accelerated by Lewis acids suggests that the process is likely polar in nature. lupinepublishers.com This donating effect from the lone pair of electrons on the iodine heteroatom is hypothesized to destabilize the cage system, lowering the energy barrier for the cage-opening process. lupinepublishers.com

Controlled Polymerization of 4 Iodostyrene for Advanced Macromolecular Architectures

Reversible-Deactivation Radical Polymerization Techniques

Reversible-deactivation radical polymerization (RDRP) methods offer significant advantages in polymer synthesis, enabling the production of polymers with predetermined molecular weights and low dispersity. wikipedia.org These techniques are particularly valuable for creating complex polymer architectures. sigmaaldrich.com

Application of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Poly(4-Iodostyrene)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile RDRP method that has been successfully applied to the polymerization of this compound. sjsu.edudigitellinc.com This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined poly(this compound). wikipedia.orgsjsu.edudigitellinc.com The RAFT process is advantageous due to its compatibility with a wide range of monomers and reaction conditions. sigmaaldrich.comsigmaaldrich.cn The resulting poly(this compound) possesses side chains with 4-iodophenyl functional groups, which are ideal for post-polymerization modifications, such as Suzuki cross-coupling reactions. sjsu.edudigitellinc.com This opens up possibilities for creating styrenic polymers with diverse functionalities. sjsu.edudigitellinc.com

Precision Control over Molecular Weight and Dispersity in RAFT Synthesis

A key feature of RAFT polymerization is the ability to achieve precise control over the molecular weight and dispersity (Đ), also known as the polydispersity index (PDI), of the resulting polymers. sjsu.edudigitellinc.com In the RAFT polymerization of this compound, the molecular weight of the polymer can be predicted based on the ratio of the initial monomer and RAFT agent concentrations. boronmolecular.com This controlled process leads to polymers with narrow molecular weight distributions, typically with dispersity values significantly lower than those obtained through conventional free radical polymerization. sigmaaldrich.cnboronmolecular.com The ability to tailor dispersity is a critical parameter in designing materials with specific properties. monash.edu Research has demonstrated that by mixing two RAFT agents with different chain-transfer activities, polymers with a broad range of dispersities (Đ from 1.09 to 2.10) can be achieved. monash.edu

Table 1: RAFT Polymerization of Methyl Methacrylate - An Illustrative Example of Molecular Weight Control

[RAFT Agent 5] (M)[Initiator] (M)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
0.0110.00186982,600-
0.00550.00186995,400-
0.00220.001869913,500-
0.00110.001869826,000-
0.000550.001869551,000-
0.000180.0018682125,000-

This table, adapted from data on the RAFT polymerization of methyl methacrylate, illustrates the principle of controlling molecular weight (Mn) by varying the concentration of the RAFT agent. A similar principle applies to the RAFT polymerization of this compound. Data sourced from a study by Moad, G.; Chong, Y. K.; Postma, A.; Rizzardo, E.; Thang, S. H., Polymer, 2005, 46, 8458−8468 as cited in a general RAFT polymerization procedure guide. boronmolecular.com

Ionic Polymerization Methodologies

Ionic polymerization offers another pathway to synthesize well-defined polymers. Living anionic polymerization, in particular, is known for its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

Living Anionic Polymerization of this compound and Analogous Halostyrenes

The living anionic polymerization of this compound and other halostyrenes, such as 4-chlorostyrene (B41422) and 4-bromostyrene (B1200502), has been investigated. acs.orgfigshare.comacs.org These polymerizations are typically carried out at low temperatures, such as -78 °C, in a solvent like tetrahydrofuran (B95107) (THF). acs.orgfigshare.comacs.org The choice of initiator is critical. While initiators like sec-butyllithium (B1581126) (sec-BuLi) can lead to side reactions with the carbon-halogen bond, particularly in the case of 4-bromostyrene and this compound, other initiators have proven more successful. acs.orgfigshare.com

For instance, using an oligo(α-methylstyryl)lithium (αMSLi) initiator in the presence of cesium phenoxide (PhOCs) as an additive allows for the quantitative production of poly(this compound) with a predictable molecular weight and a relatively narrow molecular weight distribution (Mw/Mn = 1.2–1.3). acs.orgfigshare.com In contrast, the polymerization of 4-chlorostyrene and 4-bromostyrene under similar conditions can yield polymers with even narrower molecular weight distributions (Mw/Mn < 1.1). acs.orgfigshare.com The differences in polymerization behavior among the halostyrenes can be attributed to the varying reactivity of the carbon-halogen bonds. acs.orgfigshare.com

Synthesis of Block Copolymers and Complex Polymeric Architectures Incorporating this compound Units

The ability to control polymerization allows for the creation of complex macromolecular architectures, including block copolymers. sigmaaldrich.comsjsu.edudigitellinc.com Poly(this compound) is a valuable component in such structures due to its potential for subsequent chemical transformations. sjsu.edudigitellinc.com

RAFT polymerization is a key technique for synthesizing block copolymers. nih.gov A polymer block of poly(this compound) can be synthesized first and then used as a macro-RAFT agent to polymerize a second monomer, leading to the formation of a diblock copolymer. sjsu.edudigitellinc.comnih.gov This method allows for the creation of materials with tailored properties and functionalities. nih.gov

Furthermore, poly(this compound) has been incorporated into more complex structures like brush polymers. For example, it has been used in the synthesis of poly(4-vinylpyridine)-block-poly(this compound), which can then be used as a backbone for grafting other polymers. mdpi.com The presence of the iodo- group on the styrene (B11656) units provides a reactive handle for various coupling chemistries, enabling the construction of intricate and functional polymer architectures. sjsu.edudigitellinc.com For example, catalyst-transfer Suzuki-Miyaura coupling polymerization has been used to create well-defined block copolymers of polyfluorene and poly(p-phenylene), demonstrating the potential for creating complex conjugated polymer structures. researchgate.net

Post Polymerization Chemical Modification and Derivatization of Poly 4 Iodostyrene

Transition Metal-Catalyzed Cross-Coupling Reactions on Poly(4-Iodostyrene)

The carbon-iodine bond in poly(this compound) is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions offer a straightforward method for diversifying the functionality of the polymer.

The Suzuki cross-coupling reaction, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a highly effective method for the post-polymerization modification of poly(this compound). sjsu.edudigitellinc.com This reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. wikipedia.orgrsc.org The 4-iodophenyl side chains of poly(this compound) are ideal substrates for Suzuki coupling, allowing for the introduction of a diverse array of substituents onto the polymer backbone. digitellinc.com This approach has been demonstrated as a proof-of-concept for creating styrenic polymers with varied functionalities. sjsu.edu The general scheme for the Suzuki reaction involves the coupling of a halide with an organoboron species, catalyzed by a palladium complex in the presence of a base, to form a new carbon-carbon single bond. wikipedia.org

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of functional monomers. nih.govrsc.org Poly(this compound) has emerged as a promising candidate for developing versatile post-polymerization modification platforms. sjsu.edu Its potential extends to creating charge-transfer complexes and polymer-supported hypervalent iodine reagents. sjsu.edudigitellinc.com The ability to precisely control the molecular weight and architecture of poly(this compound) through controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization further enhances its utility as a scaffold for modification. sjsu.edudigitellinc.com This control allows for the synthesis of well-defined polymers that can be subsequently functionalized using methods like the Suzuki cross-coupling reaction to introduce a wide range of chemical groups. sjsu.edu

Palladium-Catalyzed Suzuki Cross-Coupling for Functional Group Diversification

Transformation to Polymer-Supported Hypervalent Iodine Reagents

The iodine atom on the poly(this compound) backbone can be oxidized to a higher valence state, typically +3 or +5, to create polymer-supported hypervalent iodine reagents. These reagents are valuable as they can be easily separated from the reaction mixture and potentially regenerated and reused, offering a more environmentally friendly alternative to their small-molecule counterparts. oup.comresearchgate.net

Poly[4-(diacetoxyiodo)styrene] is a key example of a polymer-supported hypervalent iodine(III) reagent derived from poly(this compound). oup.com The synthesis typically involves the oxidation of the iodophenyl groups on the polymer chain. One common method is the reaction of poly(this compound) with a mixture of hydrogen peroxide and acetic anhydride. oup.com Microwave-assisted synthesis has also been reported to prepare poly[4-(diacetoxyiodo)styrene], significantly reducing the reaction time. scientific.net The resulting polymer, often abbreviated as PSDIB, can have a high loading capacity of the diacetoxyiodo groups. scientific.netresearchgate.net Characterization of the synthesized polymer is crucial to confirm the conversion and determine the loading of the hypervalent iodine functionality. Elemental analysis is a key technique used to quantify the amount of iodine and other elements, which allows for the calculation of the percentage of phenyl rings that have been converted to the 4-(diacetoxyiodo)phenyl form. oup.com

A significant advantage of polymer-supported reagents is their potential for regeneration and reuse, which is both economically and environmentally beneficial. oup.combeilstein-journals.org After an oxidation reaction, poly[4-(diacetoxyiodo)styrene] is reduced back to poly(this compound). oup.com This recovered poly(this compound) can be re-oxidized to regenerate the active poly[4-(diacetoxyiodo)styrene], allowing for its reuse in subsequent reactions. oup.com Studies have shown that the regenerated polymer can be used multiple times without a significant loss of activity. oup.combeilstein-journals.org For instance, elemental analysis of the recovered and regenerated polymer can confirm that the iodine content and the diacetoxyiodo group loading remain high after several cycles. oup.com This recyclability makes these polymeric reagents attractive for various organic transformations. oup.com

To further enhance the ease of separation and recovery of polymer-supported catalysts, they can be immobilized on magnetic nanoparticles (MNPs). mdpi.com This strategy combines the advantages of polymer-supported catalysis with the facile separation of magnetic materials. nih.gov One approach involves the cross-linking polymerization of this compound with a cross-linker like 1,4-divinylbenzene (B89562) in the presence of magnetite (Fe3O4) nanoparticles. mdpi.comresearchgate.net This creates core-shell structures where the magnetic core is protected by a cross-linked poly(this compound) shell. mdpi.com These magnetic nanoparticle-supported iodophenyl organocatalysts have demonstrated stability in acidic conditions and can be reused for multiple catalytic cycles with high recovery rates. mdpi.com The catalyst can be easily separated from the reaction mixture using an external magnet. rsc.org

Reaction Mechanisms and Reactivity Studies of 4 Iodostyrene and Its Derivatives

Investigation of Reaction Pathways for 4-Iodostyrene in Catalytic Cycles

Palladium-catalyzed reactions are fundamental to modern organic synthesis, and iodo-styrene isomers, including this compound, are key substrates in these transformations. Understanding the intricate mechanistic details of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility.

Domino reactions, or cascade reactions, offer an efficient approach to synthesizing complex molecules in a single step from simple starting materials. Palladium catalysis is often employed to initiate these sequences. In the context of iodo-styrene isomers, such as ortho-iodostyrene, these reactions can lead to the formation of intricate polycyclic frameworks. mdpi.comfigshare.com

For instance, the palladium-catalyzed three-component domino reaction involving ortho-iodostyrene, a strained bicyclic alkene like 2,3-dicarbomethoxy-7-oxanorbornadiene (ONBD), and phenylboronic acid provides a pathway to indene (B144670) derivatives. figshare.comacs.org Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, are employed to elucidate the precise sequence of events. figshare.com These studies help to map out the entire catalytic cycle, which typically involves several key steps:

Oxidative Addition: The cycle often begins with the oxidative addition of the aryl iodide (e.g., o-iodostyrene) to a Pd(0) complex, forming a Pd(II) intermediate. fiveable.melibretexts.org

Carbopalladation/Alkene Insertion: The newly formed organopalladium(II) species can then undergo insertion of an alkene. In domino sequences, this can be an intramolecular insertion of the styrene (B11656) double bond or an intermolecular insertion of another alkene present in the reaction mixture. mdpi.com

Transmetalation: In multi-component reactions, a transmetalation step introduces another organic fragment. For example, in the reaction with phenylboronic acid, the phenyl group is transferred from boron to the palladium center. figshare.comuwindsor.ca

Reductive Elimination: The final step is typically a reductive elimination from the Pd(II) complex, which forms the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. fiveable.me

Research has shown that multiple mechanistic pathways can be in competition. For example, in the reaction of ortho-iodostyrene and ONBD, both an "alkene-insertion-first" and a "transmetalation-first" mechanism can be viable. figshare.com Computational studies suggest that the alkene-insertion-first pathway may be slightly more favorable. figshare.com

Several factors can influence which step is rate-determining:

Nature of the Ligand: The phosphine (B1218219) ligands attached to the palladium center can significantly impact the kinetics of the reaction. Bulky or electron-rich ligands can affect the rates of oxidative addition and reductive elimination. libretexts.orguwindsor.ca

Substrate Electronics: The electronic properties of the iodo-styrene and other coupling partners play a role. Electron-withdrawing groups on the aryl halide can accelerate oxidative addition. fiveable.meuwindsor.ca

Reaction Conditions: The choice of base, solvent, and temperature can alter the reaction pathway and the RDS.

In many palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-determining step. fiveable.meuwindsor.ca However, in other cases, such as certain Heck reactions or complex domino sequences, transmetalation or reductive elimination can be rate-limiting. nih.gov For the domino reaction of ortho-iodostyrene and ONBD, a retro-Diels–Alder process was identified as the rate-determining step. figshare.com Kinetic studies and computational analysis are essential tools for dissecting these competitive mechanisms and pinpointing the RDS. nih.gov

Mechanistic Determination of Palladium-Catalyzed Domino Reactions Involving Iodo-Styrene Isomers

Oxidative Reactivity of Polymeric Hypervalent Iodine Derivatives

This compound can be polymerized and then oxidized to create poly[4-(diacetoxyiodo)styrene] (PDAIS), a polymer-supported hypervalent iodine(III) reagent. tcichemicals.comoup.com This polymeric reagent offers advantages in terms of handling and recovery compared to its monomeric counterparts. It exhibits significant oxidative reactivity, which has been harnessed for various synthetic applications. tcichemicals.comarkat-usa.org

One of the notable reactions of PDAIS is its ability to generate singlet molecular oxygen (¹O₂) when treated with hydrogen peroxide. researchgate.nettubitak.gov.trtubitak.gov.tr Singlet oxygen is a highly reactive, electrophilic form of oxygen that can participate in a range of chemical transformations, including cycloadditions and ene reactions. nih.gov

The generation of singlet oxygen from the PDAIS/H₂O₂ system has been confirmed through trapping experiments with specific singlet oxygen acceptors like α-terpinene, conjugated dienes, and electron-rich alkenes. tubitak.gov.trtubitak.gov.tr The proposed mechanism involves the reaction of the hypervalent iodine center of PDAIS with hydrogen peroxide. This interaction leads to the formation of an unstable intermediate that decomposes to release singlet oxygen, regenerating the poly(this compound) polymer in the process. researchgate.nettubitak.gov.tr The use of the polymeric reagent, PDAIS, can lead to slightly better yields in peroxidation reactions compared to its monomeric analog, likely due to its poor solubility which allows for a slower, more controlled reaction with hydrogen peroxide, preventing the rapid loss of singlet oxygen. tubitak.gov.tr

Table 1: Peroxidation of Various Substrates using the PDAIS/H₂O₂ System Data sourced from studies on singlet oxygen generation by PDAIS. Yields are typically determined by ¹H NMR. tubitak.gov.tr

SubstrateProduct TypeYield (%)
α-TerpineneEndoperoxide96
1,3-CyclohexadieneEndoperoxide75
AnthraceneEndoperoxide85
9,10-DiphenylanthraceneEndoperoxide88
TetraphenylcyclopentadienoneDiketon92
1,2-DimethylcyclohexeneAllylic hydroperoxide45

The oxidative power of poly[4-(diacetoxyiodo)styrene] and related polymeric hypervalent iodine reagents extends beyond singlet oxygen generation. These reagents are effective for a variety of selective oxidation reactions in organic synthesis. oup.com Their polymer-supported nature is particularly advantageous as it simplifies product purification and allows for the recovery and regeneration of the spent polymer reagent, making the process more environmentally benign. tcichemicals.com

Applications of PDAIS in selective oxidations include:

Oxidation of Alcohols: PDAIS can be used in TEMPO-mediated systems for the environmentally friendly oxidation of primary alcohols to carboxylic acids. scirp.org

Oxidation of Sulfides: It can selectively oxidize sulfides to their corresponding sulfoxides. oup.comarkat-usa.org This transformation is efficient and can be performed in water, further enhancing its green credentials. arkat-usa.org

α-Hydroxylation of Ketones: PDAIS is capable of introducing a hydroxyl group at the α-position of ketones. oup.com

Oxidative 1,2-Aryl Migration: It can facilitate the rearrangement of alkyl aryl ketones. oup.com

Iodination of Aromatics: PDAIS serves as an effective iodinating agent for aromatic compounds. oup.com

Another related polymer, poly[4-hydroxy(tosyloxy)iodo]styrene, has also been developed and used for selective oxidations, such as the conversion of sulfides to sulfoxides. acs.org

Generation and Mechanisms of Singlet Oxygen from Poly[4-(Diacetoxyiodo)styrene] Systems

Role of this compound as a Building Block in Heck Cross-Coupling Reactions

The Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. libretexts.org this compound, possessing both an aryl iodide group and a vinyl group, is a particularly versatile building block in this context. The high reactivity of the carbon-iodine bond makes it an excellent substrate for the initial oxidative addition step in the Heck catalytic cycle. fiveable.me

The general mechanism of the Heck reaction involves:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

Migratory Insertion: The alkene coupling partner coordinates to the palladium center and then inserts into the aryl-palladium bond.

β-Hydride Elimination: A hydrogen atom from the newly attached alkyl chain is eliminated, forming a double bond and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle. libretexts.org

This compound can act as the aryl halide component in Heck reactions, coupling with a variety of alkenes to synthesize more complex stilbene (B7821643) derivatives and other substituted styrenes. The presence of the vinyl group on the this compound molecule means that it can also potentially participate in further reactions, allowing for the construction of polymers or more elaborate molecular architectures. The efficiency and selectivity of these reactions are influenced by factors such as the choice of palladium precursor, ligands, base, and solvent. researchgate.net

Computational and Theoretical Studies on 4 Iodostyrene Systems

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving 4-iodostyrene. These computational approaches allow for the detailed mapping of potential energy surfaces, identification of transition states, and calculation of reaction energetics.

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed C-C bond formation, has been extensively studied using DFT. unishivaji.ac.in While specific DFT studies exclusively on this compound are not abundant in the literature, the general mechanism is well-established and applicable. unishivaji.ac.inlibretexts.org The catalytic cycle is understood to involve several key steps: oxidative addition, migratory insertion, and β-hydride elimination. unishivaji.ac.inlibretexts.org

DFT calculations on analogous aryl halides and styrenes have provided a detailed energetic landscape of the Heck reaction. nih.gov The oxidative addition of the aryl iodide (like this compound) to a Pd(0) complex is the initial step, forming a Pd(II) intermediate. unishivaji.ac.in This is followed by the coordination of the alkene and a subsequent migratory insertion of the olefin into the Pd-C bond, which is often the rate-determining and selectivity-determining step. libretexts.org Finally, β-hydride elimination regenerates the alkene with the newly attached aryl group and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst. libretexts.org

Recent DFT studies have also explored variations of the Heck reaction, such as photoinduced palladium-catalyzed couplings of alkyl chlorides, revealing mechanistic pathways that differ from the traditional cycle, for instance, by excluding β-hydride elimination in the catalytic turnover. nih.gov Though not directly involving this compound, these studies highlight the power of DFT in uncovering novel mechanistic details that could be relevant to its reactivity under various conditions.

Table 1: Key Steps in the Mizoroki-Heck Reaction Catalytic Cycle

StepDescriptionIntermediate/Transition State
Catalyst Activation Reduction of a Pd(II) precursor to the active Pd(0) species.Pd(0)Ln
Oxidative Addition The C-I bond of this compound adds across the Pd(0) center.Aryl-Pd(II)-Halide Complex
Migratory Insertion The styrene (B11656) double bond inserts into the Aryl-Pd bond.Alkyl-Pd(II) Complex
β-Hydride Elimination A hydrogen atom from the β-carbon is eliminated, forming the product and a Pd-H species.Pd-Hydride Complex
Catalyst Regeneration Reductive elimination of HX with a base regenerates the Pd(0) catalyst.Pd(0)Ln

This table is a generalized representation based on established Heck reaction mechanisms.

Computational analysis is particularly powerful in explaining and predicting the regioselectivity of the Heck reaction. The addition of the aryl group can occur at either the α- or β-carbon of the styrene double bond. The outcome is influenced by steric and electronic factors, which can be dissected using computational models. libretexts.org

For neutral palladium complexes, regioselectivity is primarily governed by sterics, leading to the aryl group adding to the less hindered carbon of the alkene. libretexts.org However, for cationic palladium complexes, electronic effects become dominant. libretexts.org A Hammett study on the cationic Heck reaction of 4-substituted styrenes revealed that for α-substitution, a clear Hammett relationship is observed, indicating that the slow step is an electrophilic attack by the Pd(II) on the double bond. researchgate.net In contrast, β-substitution does not appear to depend on these electronic effects. researchgate.net This suggests that electron-donating or electron-withdrawing groups on the styrene ring can influence the regiochemical outcome in the cationic pathway.

DFT calculations have been used to create selectivity scales for various substituents in both neutral and cationic Heck reaction pathways, providing a predictive tool for regioselectivity. researchgate.net These computational models analyze the interaction between the palladium catalyst and the frontier molecular orbitals of the alkene. For instance, the interaction of the PdL2 HOMO with the heterocycle LUMO has been shown to be a key factor in determining regioselectivity in the cross-coupling of polyhalogenated heterocycles. researchgate.net These principles can be extended to understand the regioselectivity in reactions of this compound.

Density Functional Theory (DFT) Applied to Palladium-Catalyzed Processes

Molecular Dynamics Simulations for Photophysical and Mechanistic Understanding

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes such as conformational changes, solvent effects, and reaction dynamics. nih.gov While specific MD studies focusing on the photophysical properties or reaction mechanisms of the this compound monomer are limited, the technique has been applied to its polymeric form. For example, the adsorption of poly(this compound) onto graphene nanoparticles within a polystyrene matrix was found to be energetically favorable through MD simulations. lammps.org

The application of MD simulations to understand the photophysics and photochemistry of related small organic molecules is an active area of research. nih.gov Such simulations can track the trajectories of molecules after photoexcitation, helping to elucidate decay pathways, excited-state lifetimes, and the mechanisms of photochemical reactions. mdpi.com Given the potential for photoinduced reactions involving the C-I bond, MD simulations could provide valuable, atom-resolved information on the post-excitation processes of this compound. schrodinger.com However, detailed research in this specific area has yet to be published. This remains a promising avenue for future computational studies to explore the photophysical behavior and potential photochemical applications of this compound.

Theoretical Insights into Structure and Reactivity of Hypervalent Iodine Compounds

Theoretical studies have been crucial in understanding the structure and bonding of hypervalent iodine compounds. nih.gov These compounds feature a three-center, four-electron (3c-4e) bond, which is highly polarized, longer, and weaker than a standard covalent bond. nih.gov This "hypervalent" bond is responsible for the high electrophilic reactivity of these reagents. nih.gov DFT calculations have been employed to investigate the structure of various hypervalent iodine compounds, confirming the T-shaped geometry and providing evidence that this structure is maintained in solution. nih.govuab.cat

Poly(this compound) serves as a valuable polymeric support for creating recyclable hypervalent iodine reagents, such as poly[4-(diacetoxyiodo)styrene] (PSDIB) and poly[4-hydroxy(tosyloxy)iodo]styrene. nii.ac.jpacs.org The preparation of PSDIB from poly(this compound) has been optimized using various oxidants and conditions. nii.ac.jp These polymer-supported reagents offer advantages in terms of ease of separation and potential for recycling.

Computational studies on model hypervalent iodine compounds provide insights into the reactivity of their polymer-supported counterparts derived from this compound. For example, DFT studies on bis(acyloxy)iodobenzenes have revealed a dynamic process involving a lammps.orgnih.gov sigmatropic shift of the iodine atom between the two oxygen atoms of the carboxylic groups, with the energy barrier being dependent on the substituents. uab.cat Such computational insights are vital for understanding the reaction mechanisms and for the rational design of new, more efficient hypervalent iodine reagents based on the poly(this compound) scaffold.

Advanced Characterization Techniques for Poly 4 Iodostyrene Materials

Atomic-Scale Visualization of Polymer Architecture

Directly observing the arrangement of individual polymer chains is a formidable challenge in polymer science. However, the presence of heavy iodine atoms in poly(4-iodostyrene) makes it an ideal candidate for atomic-scale imaging using specialized electron microscopy techniques.

Scanning Transmission Electron Microscopy (STEM) is a powerful tool for visualizing materials at the sub-atomic level. nanoscience.com In the case of poly(this compound), the high atomic number of iodine (Z=53) compared to carbon and hydrogen allows for strong scattering of the electron beam. oup.com This results in high-contrast images where the iodine atoms appear as bright spots, effectively "labeling" the polymer backbone. oup.com

Annular dark-field STEM (ADF-STEM) is particularly effective for this purpose. oup.com By collecting electrons scattered at high angles, ADF-STEM produces images where the brightness is highly sensitive to the atomic number of the elements in the sample. nanoscience.com This allows for the clear identification of the iodine atoms along the polymer chain. oup.com To facilitate this, the polymer is often cast as a thin film on a conductive and flat substrate, such as graphene, to minimize background noise and sample charging under the electron beam. oup.com

Recent studies have successfully used ADF-STEM to directly observe the chain structures of individual poly(this compound) molecules. oup.com For these experiments, poly(this compound) with a specific molecular weight (e.g., Mn: 4,700) was synthesized and dispersed on graphene sheets. oup.com The resulting images revealed arrays of bright spots corresponding to the iodine atoms, providing unprecedented direct evidence of the polymer chain's path. oup.com

The ability to visualize individual iodine atoms with STEM opens the door to understanding the complex conformations and entanglements of poly(this compound) chains at the nanoscale. oup.com By mapping the positions of the iodine "markers," researchers can reconstruct partial conformations of individual polymer chains. oup.com This provides valuable data on how the chains fold, loop, and interact with each other.

For instance, the morphology of poly(this compound) (P4IS) chains adsorbed on gold nanoparticles (GNPs) within a polystyrene (PS) matrix has been visualized using ADF-STEM. researchgate.netresearchgate.net These observations revealed a unique structure where one to two molecular layers of P4IS surround the GNP, with the remainder of the P4IS chains aggregating at the side of the nanoparticle. researchgate.net This morphology is thought to be driven by a balance between the enthalpy gain from adsorption onto the nanoparticle and the entropy gain from the aggregation of the remaining polymer chains. researchgate.net Such detailed structural insights are crucial for designing and controlling the properties of polymer nanocomposites. researchgate.net

Scanning Transmission Electron Microscopy (STEM) for Direct Observation of Iodine-Labeled Polymer Chains

Spectroscopic and Chromatographic Methods for Polymer Characterization.oup.comresearchgate.nettheses.fr

While electron microscopy provides direct visualization, spectroscopic and chromatographic techniques offer complementary information about the bulk properties and molecular characteristics of poly(this compound).

A variety of spectroscopic and chromatographic methods are employed to characterize poly(this compound). These techniques provide comprehensive information about the polymer's molecular weight, structure, and thermal properties.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's chemical structure and tacticity (the stereochemical arrangement of the monomer units). rsc.orgacs.org
Fourier Transform Infrared (FT-IR) Spectroscopy Used to identify the functional groups present in the polymer, confirming the presence of the iodine-substituted benzene (B151609) ring. rsc.orgmdpi.com
UV-Visible (UV-Vis) Spectroscopy Probes the electronic transitions within the polymer, which can be influenced by the iodine substituent. theses.frcore.ac.uk
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determines the molecular weight distribution (MWD) and average molecular weights (Mn, Mw) of the polymer. theses.frrsc.org
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its thermal properties and degree of crystallinity. rsc.org
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by monitoring its weight loss as a function of temperature. theses.frmdpi.com

Research findings have utilized these techniques to thoroughly characterize poly(this compound). For example, the synthesis of syndiotactic poly(p-iodostyrene) (B1165981) was confirmed using a combination of GPC, FT-IR, and DSC. rsc.org NMR spectroscopy has been instrumental in analyzing the microstructure of various polystyrenes, including halogenated derivatives. acs.org Furthermore, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of poly(this compound) with precise control over molecular weight and low dispersity, which is then verified by SEC. sjsu.edu

The combination of these advanced characterization techniques provides a powerful toolkit for researchers to gain a deep understanding of the structure-property relationships in poly(this compound) materials. This knowledge is essential for the continued development of this polymer for a wide range of applications, from electronics to advanced composite materials.

Applications of 4 Iodostyrene Polymers in Advanced Materials and Chemical Synthesis

Development of Sustainable and Recyclable Catalytic Systems

A significant area of application for 4-iodostyrene polymers is in the creation of catalytic systems that are both effective and environmentally responsible. By immobilizing active catalytic species on a polymer support, these systems combine the advantages of homogeneous catalysis, such as high reactivity, with the practical benefits of heterogeneous catalysis, including easy separation and recyclability. researchgate.net

Polymer-Supported Hypervalent Iodine Reagents as Environmentally Benign Oxidants

Poly(this compound) serves as a precursor to polymer-supported hypervalent iodine(III) reagents, which are recognized as environmentally benign oxidants. mdpi.comdigitellinc.com These reagents, such as poly[4-(diacetoxyiodo)styrene] (PSDIB or PDAIS), offer a non-toxic alternative to heavy metal-based oxidants. arkat-usa.org

One notable application is in the oxidation of alcohols. In the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), PSDIB can selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. tcichemicals.comresearchgate.net A key advantage of this system is its recyclability; the poly(this compound) byproduct can be recovered by simple filtration, re-oxidized, and reused, making the process more sustainable. tcichemicals.comtcichemicals.com

Research has also demonstrated the use of these polymer-supported reagents in various other transformations, including the oxidation of sulfides to sulfoxides and the synthesis of heterocyclic compounds. arkat-usa.orgarkat-usa.org For instance, poly[4-(diacetoxyiodo)styrene] has been effectively used for the facile and environmentally friendly oxidation of sulfides to sulfoxides in water. arkat-usa.org The polymer support allows for the easy recovery and recycling of the reagent. arkat-usa.org

Furthermore, core-shell structured magnetic nanoparticles have been developed with a cross-linked poly(this compound) shell. mdpi.com These nanoparticles serve as robust and recyclable supports for hypervalent iodine(III) organocatalysts, capable of withstanding the strongly acidic conditions often required in oxidation reactions. mdpi.com These catalytic systems have shown high recovery rates and can be reused multiple times without significant loss of activity. mdpi.com

Immobilized Organocatalysts for Heterogeneous Catalysis

The immobilization of organocatalysts onto polymer supports derived from this compound is a key strategy for developing efficient heterogeneous catalytic systems. nih.gov This approach facilitates catalyst recovery and reuse, which is crucial for sustainable chemical processes. mdpi.comnih.gov

Cross-linked poly(this compound) has been used to create core-shell magnetic nanoparticles where the polymer shell acts as a support for iodophenyl organocatalysts. mdpi.com These immobilized catalysts have been successfully employed in oxidation reactions and can be easily separated from the reaction mixture using a magnet and recycled for several runs with high recovery rates. mdpi.com

The development of such polymer-supported catalysts is a significant step towards greener chemistry, combining the high efficiency and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. researchgate.net

Functional Polymeric Materials for Emerging Technologies

The unique chemical properties of poly(this compound) make it a valuable building block for a range of functional polymeric materials with applications in electronics and other high-performance areas. The ability to modify the iodinated phenyl groups through reactions like Suzuki cross-coupling opens up pathways to a diverse array of functionalized styrenic polymers. digitellinc.comsjsu.edu

Charge-Transfer Complexes and Optoelectronic Applications

Poly(this compound) and its derivatives are promising materials for the formation of charge-transfer (CT) complexes, which are of significant interest for applications in optoelectronics. digitellinc.comsjsu.eduresearchgate.net CT complexes are formed when an electron donor molecule interacts with an electron acceptor, leading to materials with enhanced conductivity. researchgate.netmdpi.com These materials are integral to devices such as organic field-effect transistors (FETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. researchgate.net

The iodine atom in poly(this compound) can be leveraged to introduce various functional groups that can act as electron donors or acceptors, facilitating the formation of CT complexes. digitellinc.comsjsu.edu The development of polymers capable of forming stable and efficient CT complexes is a key area of research aimed at producing low-cost, flexible, and large-area printed electronics. researchgate.net

Materials for High-Performance Applications

The versatility of poly(this compound) extends to the creation of high-performance materials for various demanding applications. The ability to precisely control the polymer's molecular weight and architecture, for instance through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the tailoring of its properties. digitellinc.comsjsu.edu

One area of investigation is the use of poly(this compound) in polymer nanocomposites. For example, the adsorption of poly(this compound) chains onto gold nanoparticles has been studied to understand the morphology and control the performance of these nanocomposites at a molecular level. researchgate.net Such materials have potential applications in fields like aerospace, automotive, and energy storage.

Furthermore, block copolymers containing poly(this compound), such as poly(4-vinylpyridine)-block-poly(this compound), have been explored for creating patterned nanostructures with potential uses in photovoltaic applications. uj.edu.plscispace.com The ability to create well-defined, functionalized polymers from a this compound platform is a critical step in advancing polymer chemistry and materials science. rsc.org

Q & A

Q. How can researchers balance depth and breadth when reviewing literature on this compound’s applications in organic electronics or medicinal chemistry?

  • Methodological Answer : Use citation-tracking tools (e.g., Web of Science) to identify seminal papers. Create concept maps linking synthesis methods to applications (e.g., OLEDs, kinase inhibitors). Differentiate primary sources (experimental studies) from reviews. Critically appraise methods using checklists (e.g., CONSORT for reproducibility). Address contradictory findings in a dedicated "Conflicting Evidence" subsection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.